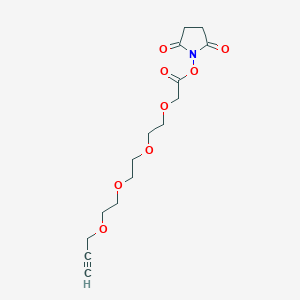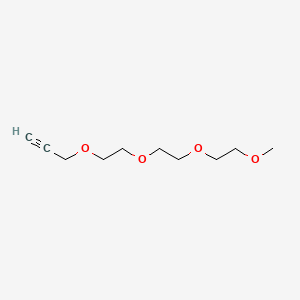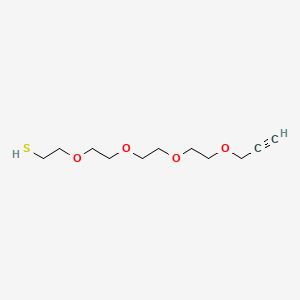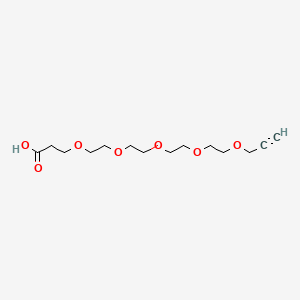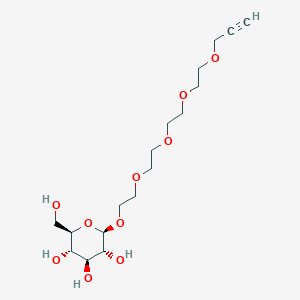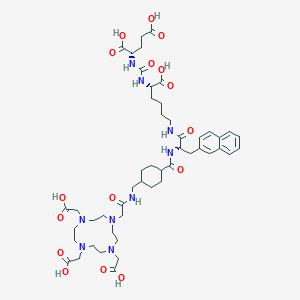
Vipivotide tetraxetan
Descripción general
Descripción
Vipivotide tetraxetan, also known as Lutetium (177Lu) this compound or PSMA-617, is a radiopharmaceutical medication used for the treatment of prostate-specific membrane antigen (PSMA)-positive metastatic castration-resistant prostate cancer (mCRPC) . It is a radioconjugate composed of PSMA-617, a human prostate-specific membrane antigen (PSMA)-targeting ligand, conjugated to the beta-emitting radioisotope lutetium-177 .
Synthesis Analysis
The synthesis of this compound involves three components: the pharmacophore Glutamate-urea-Lysine, the chelator DOTA able to complex both 68Ga or 177Lu, and a linker connecting these two entities . A chemoenzymatic asymmetric synthesis of the (+)-diastereomer was reported in five steps starting from 2,4-dihydroxy-6-iodo-3-methylbenzaldehyde .Molecular Structure Analysis
This compound is designed with three components: the pharmacophore Glutamate-urea-Lysine, the chelator DOTA able to complex both 68Ga or 177Lu, and a linker connecting these two entities .Chemical Reactions Analysis
In in vitro studies, this compound did not induce CYP1A2, CYP2B6 or CYP3A4 and did not inhibit CYP1A2, CYP2B6 .Physical And Chemical Properties Analysis
The molecular formula of this compound is C49H71N9O16 and its molecular weight is 1042.14 .Aplicaciones Científicas De Investigación
Tratamiento del cáncer de próstata metastásico
Vipivotide tetraxetan (también conocido como Lutecio Lu 177 this compound o 177 Lu-PSMA-617) es un agente terapéutico radioligando desarrollado para el tratamiento del cáncer de próstata metastásico con expresión de antígeno de membrana específico de la próstata (PSMA) {svg_1} {svg_2}. Fue aprobado en los Estados Unidos el 23 de marzo de 2022 para el tratamiento de pacientes adultos con cáncer de próstata metastásico resistente a la castración (mCRPC) positivo para PSMA que han sido tratados con inhibición de la vía del receptor de andrógenos (AR) y quimioterapia basada en taxanos {svg_3} {svg_4}.
Terapia con radioligandos
PSMA-617 combina un peptidomimético específico de PSMA con un radionucleido terapéutico, que se utiliza en una terapia con radioligandos que administra radiación ionizante selectivamente a las células tumorales, provocando su muerte, mientras que preserva el tejido sano circundante {svg_5}.
Aplicación Teranóstica
Nuestra experiencia preclínica y clínica inicial sugiere que PSMA-617 es adecuado para la aplicación teranóstica debido a su alta captación tumoral y la eliminación altamente eficiente de los riñones {svg_6}. El compuesto ofrece un alto potencial para mejorar el manejo clínico del cáncer de próstata en el futuro {svg_7}.
Agente de diagnóstico para PET de lesiones positivas para PSMA
El mismo día de su aprobación para el tratamiento del mCRPC, la FDA también aprobó Locametz (galio Ga 68 gozetotide), un agente de diagnóstico radiactivo para tomografía por emisión de positrones (PET) de lesiones positivas para PSMA, incluida la selección de pacientes con cáncer de próstata metastásico para quienes está indicada la terapia dirigida a PSMA con lutecio Lu 177 this compound {svg_8}.
Selección de pacientes para el agente terapéutico con radioligandos
Locametz es el primer agente de diagnóstico radiactivo aprobado para la selección de pacientes en el uso de un agente terapéutico con radioligandos. Los pacientes con mCRPC previamente tratado deben ser seleccionados para el tratamiento con Pluvicto utilizando Locametz u otro agente de imagenología PSMA-11 aprobado según la expresión de PSMA en los tumores {svg_9}.
Mejora de las tasas de supervivencia
El estudio demostró una mejora estadísticamente significativa en los puntos finales primarios de supervivencia general (SG) y supervivencia libre de progresión radiográfica (SLPR). La razón de riesgo para la SG fue de 0,62 (intervalo de confianza del 95% [IC] 0,52, 0,74; p < 0,001) para la comparación de Pluvicto más BSoC frente a BSoC {svg_10}.
Mecanismo De Acción
Target of Action
Vipivotide tetraxetan, also known as PSMA-617, primarily targets the Prostate-Specific Membrane Antigen (PSMA) . PSMA is a transmembrane protein that is overexpressed in prostate cancer cells . It is highly expressed on prostate cancer cells and is also overexpressed in various organs, including the salivary and lacrimal glands, the kidneys, and the gastrointestinal tract .
Mode of Action
Upon intravenous administration, this compound targets and binds to PSMA-expressing tumor cells . The compound is a radioconjugate composed of PSMA-617, a PSMA-targeting ligand, conjugated to the beta-emitting radioisotope lutetium-177 . This allows for the specific delivery of beta particle radiation to PSMA-expressing tumor cells . Upon binding, these tumor cells are destroyed by lutetium-177 .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the binding of the compound to PSMA-expressing cells and the subsequent delivery of radiation to these cells . This induces DNA damage that can lead to cell death .
Pharmacokinetics
It is known that the compound is administered intravenously , which suggests that it bypasses the absorption phase of ADME (Absorption, Distribution, Metabolism, Excretion) and is directly available in the bloodstream
Result of Action
The primary result of this compound’s action is the destruction of PSMA-expressing tumor cells . This is achieved through the specific delivery of beta particle radiation, which induces DNA damage that can lead to cell death . The most common adverse reactions include fatigue, dry mouth, nausea, anemia, decreased appetite, and constipation .
Action Environment
It is worth noting that the effectiveness of the compound may be influenced by the level of psma expression in tumor cells
Safety and Hazards
Vipivotide tetraxetan can cause severe and life-threatening myelosuppression, including anemia, thrombocytopenia, leukopenia, and neutropenia . It can also cause severe renal toxicity . Patients should remain well hydrated and urinate frequently before and after administration of this compound to prevent kidney injury .
Direcciones Futuras
Lutetium (177Lu) vipivotide tetraxetan was approved for medical use in the United States in March 2022, and in the European Union in December 2022 . The US Food and Drug Administration (FDA) considers it to be a first-in-class medication . The European Medicines Agency’s (EMA’s) Committee for Medicinal Products for Human Use (CHMP) adopted a positive opinion, recommending the granting of a marketing authorization for the medicinal product lutetium (177Lu) this compound .
Propiedades
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamoylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H71N9O16/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74)/t32?,35?,37-,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHPLHATEXGMQR-VLOIPPKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H71N9O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1702967-37-0 | |
| Record name | Vipivotide tetraxetan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702967370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VIPIVOTIDE TETRAXETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YM1W0EGQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Prostate-specific membrane antigen (PSMA)-617, a small-molecule ligand, binds with high affinity to the extracellular domain of prostate-specific membrane antigen (PSMA) [ [], [], [], [], [], [], [], [], [] ]. This binding initiates internalization of the PSMA-617-PSMA complex, allowing for targeted delivery of the attached radionuclide to prostate cancer cells [ [], [], [] ].
A: When PSMA-617 is labeled with a therapeutic radionuclide like Lutetium-177 (177Lu) or Actinium-225 (225Ac), the internalization of the complex leads to targeted radiation delivery to PSMA-expressing cells. The emitted radiation, depending on the type (beta particles for 177Lu and alpha particles for 225Ac), induces DNA damage and ultimately cell death [ [], [], [], [], [], [], [], [], [], [], [] ].
ANone: The molecular formula of PSMA-617 is C42H61N9O13, and its molecular weight is 896.0 g/mol. Detailed spectroscopic data can be found in scientific literature and manufacturer documentation.
A: PSMA-617 demonstrates high stability in serum for at least 24 hours [ [] ] and can be stored as a freeze-dried kit for long-term use [ [] ]. The labeled compound also exhibits stability in buffer and human serum for up to 7 days [ [] ].
A: PSMA-617 can be labeled with various trivalent radiometals, including Lutetium-177, Actinium-225, and Scandium-44, using specific buffers and reaction conditions [ [], [], [], [], [] ]. The choice of compatible materials for administration depends on the specific formulation and clinical protocol.
A: Computational methods, including 3-dimensional modeling, have been used to investigate the efficacy of 225Ac-PSMA-617 relative to 177Lu-PSMA-617 by calculating absorbed and equivalent radiation doses to cell nuclei [ [] ]. Further computational studies are likely ongoing to explore various aspects of PSMA-617.
A: Modifications of the linker in PSMA-617 have been shown to impact its binding affinity to PSMA and pharmacokinetic properties, including tumor uptake and kidney clearance [ [] ]. Studies have investigated the replacement of 2-naphthylalanine with 2-indanylglycine or 3,3-diphenylalanine, leading to changes in tumor-to-kidney ratios [ [] ].
A: The addition of an albumin-binding motif to PSMA-617 (creating EB-PSMA-617) extended its blood half-life, resulting in higher tumor accumulation and improved radiotherapeutic efficacy in preclinical models [ [] ]. This suggests that structural modifications can optimize the pharmacokinetics and ultimately the therapeutic potential of PSMA-617.
A: PSMA-617 is formulated as a freeze-dried kit for convenient radiolabeling and administration [ [] ]. The inclusion of gentisic acid as a stabilizer has been shown to maintain the stability of 177Lu-PSMA-617 for extended periods [ [] ]. Researchers are exploring further formulation strategies, such as microemulsion delivery systems, to enhance the therapeutic efficacy and potentially reduce side effects [ [] ].
ANone: The production and use of radiopharmaceuticals, including PSMA-617, are strictly regulated by national and international authorities to ensure safety, health, and environmental protection. These regulations cover various aspects, from radiation safety and quality control during manufacturing to waste management and environmental impact assessments. Specific guidelines and regulations vary by region and are constantly evolving.
A: PSMA-617 primarily targets PSMA-expressing tissues, with high uptake in prostate cancer lesions and kidneys [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. Lower uptake is observed in other organs, including the liver, spleen, salivary glands, and intestines [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. The biodistribution can vary depending on the radiolabel, patient characteristics, and other factors.
A: PSMA-617 is predominantly excreted through the kidneys [ [], [], [], [], [], [], [], [], [], [], [], [], [] ]. The rate of clearance depends on the radiolabel used and individual patient factors.
A: Cell lines with high PSMA expression, such as LNCaP cells, are commonly used in vitro to assess the binding affinity, internalization, and cytotoxic effects of PSMA-617 labeled with various radionuclides [ [], [], [], [], [], [], [], [], [], [], [] ].
A: Mouse models bearing PSMA-positive tumor xenografts are frequently employed to study the biodistribution, therapeutic efficacy, and toxicity of PSMA-617 labeled with therapeutic radionuclides like 177Lu or 225Ac [ [], [], [], [], [], [], [], [], [], [], [] ]. These models provide valuable insights into the in vivo behavior of PSMA-617.
A: Clinical trials, such as the VISION trial, have demonstrated that 177Lu-PSMA-617, in combination with standard of care, significantly improves overall survival and radiographic progression-free survival in patients with PSMA-positive mCRPC [ [], [], [], [], [], [], [] ]. The therapy is generally well tolerated, with the most common side effects being fatigue, dry mouth, and nausea [ [], [], [], [], [], [] ].
A: Resistance to PSMA-targeted therapies can arise from various factors, including heterogeneous PSMA expression within tumors, downregulation of PSMA expression, and the emergence of PSMA-negative clones [ [], [], [] ].
A: Circulating androgen receptor (AR) gene amplification has been associated with resistance to 177Lu-PSMA-617 in patients with mCRPC [ [] ]. Patients with AR gene gain demonstrated lower PSA response rates and shorter time to treatment progression compared to those without AR gain [ [] ]. This suggests potential cross-resistance mechanisms between 177Lu-PSMA-617 and androgen receptor pathway inhibitors.
A: The kidneys and salivary glands are considered the primary organs at risk for toxicity during PSMA-617 therapy due to their relatively high uptake of the radioligand [ [], [], [], [], [], [], [], [], [], [], [], [], [] ]. Careful dosimetry and monitoring are crucial to minimize potential side effects.
A: Strategies like conjugation with albumin-binding motifs [ [] ] and encapsulation in microemulsion delivery systems [ [] ] are being explored to improve the pharmacokinetics of PSMA-617, potentially enhancing its tumor uptake and reducing off-target accumulation.
A: Positron Emission Tomography (PET) imaging with PSMA-targeted tracers like 68Ga-PSMA-11 and F-DCFPyL is used to assess PSMA expression, identify metastatic lesions, and guide patient selection for PSMA-targeted therapies [ [], [], [], [], [], [], [] ].
A: Initial studies suggest that circulating androgen receptor (AR) gene amplification in plasma may be a potential biomarker for resistance to 177Lu-PSMA-617 therapy [ [] ]. Further research is ongoing to identify other reliable biomarkers for predicting treatment response and individualizing therapeutic approaches.
A: Techniques like High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and SPECT/CT imaging are commonly used for radiochemical analysis, purity assessment, and biodistribution studies of PSMA-617 [ [], [], [], [], [], [], [], [], [], [], [], [], [], [] ].
A: The specific formulation of PSMA-617, often as a freeze-dried kit, ensures its solubility and facilitates its radiolabeling and administration [ [] ]. Detailed studies on dissolution rates and solubility in various media are likely conducted during preclinical development to optimize formulation and ensure consistent drug delivery.
ANone: Strict quality control measures are implemented throughout the development, manufacturing, and distribution of PSMA-617 to guarantee its consistency, safety, and efficacy. These measures involve rigorous testing of raw materials, radiochemical purity assessments of the final product, and adherence to Good Manufacturing Practices (GMP) guidelines.
A: Yes, other PSMA-targeted ligands, such as PSMA-11, F-DCFPyL, and various albumin-binder conjugated PSMA-617 derivatives [ [], [], [], [] ], are being investigated for their potential in prostate cancer imaging and therapy. The choice of ligand depends on the specific application, desired properties, and clinical context.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






